(R)-3-Methyltetrahydro-2H-thiopyran
Description
Properties
Molecular Formula |
C6H12S |
|---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(3R)-3-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
WTPRCAYZVQKROM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCCSC1 |
Canonical SMILES |
CC1CCCSC1 |
Origin of Product |
United States |
Synthetic Methodologies for R 3 Methyltetrahydro 2h Thiopyran and Its Chiral Derivatives
Enantioselective Synthetic Routes
Enantioselective synthesis is paramount for producing single-enantiomer compounds. For the target molecule, this involves strategies that can precisely control the three-dimensional arrangement of the methyl group on the thiopyran ring.
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.orgresearchgate.net This method involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled.
A highly relevant application of this concept is the synthesis of optically active 1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. nih.gov In this approach, an α,β-unsaturated carboximide, derived from an achiral precursor and a chiral oxazolidinone (an Evans auxiliary), undergoes conjugate reduction. The chiral auxiliary shields one face of the molecule, forcing the incoming hydride to attack from the less hindered face. Subsequent protonation of the resulting enolate occurs stereoselectively, establishing the chiral center at the C3 position. nih.gov This method can produce either the (R) or (S) enantiomer with high diastereoselectivity by selecting the appropriate chiral auxiliary. nih.gov
For the synthesis of (R)-3-Methyltetrahydro-2H-thiopyran, a similar strategy could be envisioned. An analogous α,β-unsaturated thio-lactone or a related precursor could be coupled with a chiral auxiliary. A subsequent conjugate addition of a methyl group, for instance from an organocuprate reagent, would be directed by the auxiliary to form the desired (R) stereocenter.
Table 1: Chiral Auxiliary-Mediated Synthesis of a Tetrahydrothiopyran (B43164) Precursor This table is based on a closely related system and illustrates the principle of the methodology.
Biocatalysis leverages enzymes to perform highly selective chemical transformations. For chiral synthesis, reductases are commonly used for the asymmetric reduction of prochiral ketones to secondary alcohols. Baker's yeast (Saccharomyces cerevisiae) is a readily available source of such enzymes.
An efficient route to a key precursor for the target molecule, (R)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acid, has been developed utilizing a baker's yeast reduction as the key step. nih.gov This suggests that the corresponding ketone, tetrahydro-4H-thiopyran-4-one, or its derivatives can be stereoselectively reduced to the corresponding (R)- or (S)-alcohol. This enzymatic kinetic resolution allows for the separation of enantiomers, providing access to optically pure chiral building blocks. mdpi.com The resulting chiral alcohol is an ideal intermediate for subsequent transformations.
The Barton-McCombie deoxygenation is a radical-based reaction that removes a hydroxyl group, replacing it with a hydrogen atom. organic-chemistry.orgresearchgate.net This two-step process is a powerful tool for converting chiral alcohols into the corresponding alkanes without disturbing the stereocenter. The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or thionoformate. acs.orgevitachem.com This derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH). acs.org
This strategy is perfectly suited for completing the synthesis of (R)-3-Methyltetrahydro-2H-thiopyran from a chiral alcohol precursor. For example, the product of an asymmetric reduction of 3-methyl-tetrahydro-4H-thiopyran-4-one would yield a chiral alcohol. This alcohol could then be subjected to Barton-McCombie deoxygenation to furnish the final target compound, (R)-3-Methyltetrahydro-2H-thiopyran. A reported synthesis of a related thiopyran derivative successfully employed a Barton's deoxygenation sequence following a baker's yeast reduction step. nih.gov
The 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. When combined with an asymmetric protonation step, it can be used to create a chiral center α to the carbonyl group.
This strategy has been demonstrated effectively in the synthesis of (R)- and (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. nih.gov The key step is the conjugate reduction of an α,β-unsaturated precursor attached to a chiral auxiliary. The auxiliary directs the formation of a specific enolate geometry, which is then protonated from a defined face to yield the product with high enantiomeric excess. nih.gov To synthesize the target methyl derivative, this methodology could be adapted by using a methyl organocuprate as the nucleophile in the conjugate addition step, followed by a diastereoselective protonation.
Modern synthetic chemistry has seen the rise of C-H activation and insertion reactions as a powerful means to form C-C bonds from otherwise inert C-H bonds. In the context of asymmetric synthesis, chiral rhodium(II) catalysts are widely used to decompose diazo compounds, generating metal-carbene intermediates. organic-chemistry.orgnih.gov These reactive species can then undergo an intramolecular C-H insertion to form a new ring, creating a stereocenter with high enantioselectivity controlled by the chiral ligands on the catalyst. researchgate.netresearchgate.net
While a direct application of this method for the synthesis of (R)-3-Methyltetrahydro-2H-thiopyran is not prominently documented, the principle can be extended. A hypothetical route would involve an acyclic diazo-thioether substrate. Upon exposure to a chiral rhodium catalyst, such as Rh₂(S-NTTL)₄, a rhodium carbene would form. organic-chemistry.org This intermediate could then undergo an intramolecular insertion into a C-H bond at the appropriate position to forge the tetrahydrothiopyran ring and set the C3-methyl stereocenter in the (R) configuration. This approach represents a highly atom-economical and elegant, albeit challenging, pathway to the target molecule.
Preparation of Functionalized Thiopyran Intermediates
Access to the enantioselective routes described above relies on the availability of suitable functionalized thiopyran precursors. Key intermediates include thiopyranones and di- or tetrahydrothiopyrans.
Tetrahydro-4H-thiopyran-4-one and its derivatives are versatile starting materials. researchgate.net They can be prepared through various methods, including the Dieckmann condensation of thio-diesters. researchgate.net These ketones can then be subjected to α-alkylation, reduction, or converted to enol ethers to serve as precursors for asymmetric transformations. researchgate.netnih.govmdpi.com
Unsaturated thiopyrans are also crucial. For example, 3,6-dihydro-2H-thiopyrans can be synthesized via [5+1] annulation reactions between vinylthiiranes and α-diazo-β-diketones. acs.orgresearchgate.net These compounds serve as excellent Michael acceptors for conjugate addition reactions. Similarly, 3,4- or 3,6-dihydro-2H-thiopyran 1,1-dioxides can be prepared on a multigram scale from dihydro-2H-thiopyran-3(4H)-one through a four-step sequence of oxidation, reduction, mesylation, and elimination. researchgate.netdsau.dp.ua
Table 2: Selected Syntheses of Functionalized Thiopyran Intermediates
Synthesis of Ketone Precursors (e.g., Tetrahydro-4H-thiopyran-4-one)
A common and essential precursor for a variety of substituted thiopyrans is Tetrahydro-4H-thiopyran-4-one. Its synthesis has been optimized to produce high yields from readily available starting materials. A notable method involves a Dieckmann condensation followed by a decarboxylation step. researchgate.netresearchgate.net
This efficient two-step process begins with dimethyl 3,3'-thiobispropanoate. This starting material undergoes an intramolecular cyclization reaction facilitated by a base, such as sodium methoxide (B1231860) (NaOMe), in a suitable solvent like tetrahydrofuran (B95107) (THF). The resulting product is a β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. researchgate.netresearchgate.net The subsequent step involves the hydrolysis and decarboxylation of this intermediate. By refluxing the β-keto ester in dilute aqueous sulfuric acid (H2SO4), the ester group is cleaved, and the carboxyl group is removed, yielding the target ketone, Tetrahydro-4H-thiopyran-4-one, in yields reported to be greater than 75%. researchgate.netresearchgate.net
This ketone serves as a versatile building block for more complex thiopyran derivatives. researchgate.netsigmaaldrich.com Its symmetrical structure and the reactivity of the ketone functionality allow for a range of subsequent chemical transformations. The diastereoselectivity of aldol (B89426) reactions involving Tetrahydro-4H-thiopyran-4-one has been a subject of study, highlighting its utility in stereocontrolled synthesis. sigmaaldrich.com
Table 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
| Step | Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1 | Dimethyl 3,3'-thiobispropanoate | NaOMe (in situ), THF | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | Not specified for isolated intermediate | researchgate.netresearchgate.net |
| 2 | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aqueous H2SO4, reflux | Tetrahydro-4H-thiopyran-4-one | >75% (over two steps) | researchgate.netresearchgate.net |
Derivatization to Esters and Activated Intermediates
With the ketone precursor in hand, further modifications can be undertaken to generate esters and other activated intermediates, which are essential for building more complex chiral molecules like (R)-3-Methyltetrahydro-2H-thiopyran.
One key transformation is the conversion of the cyclic ketone into a lactone (a cyclic ester) via the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to insert an oxygen atom adjacent to the carbonyl group. In the case of Tetrahydro-4H-thiopyran-4-one, this would theoretically yield a thialactone. A critical consideration in this reaction is the potential for the sulfur atom in the thiopyran ring to be oxidized by the peroxyacid, which could lead to the formation of the corresponding sulfoxide (B87167) or sulfone as competing products. nih.gov The chemoselectivity of such an oxidation is a crucial factor for the successful synthesis of the desired lactone.
In addition to forming esters, the ketone precursor can be converted into other activated intermediates suitable for carbon-carbon bond formation. A prime example is the formation of a silyl (B83357) enol ether. The reaction of Tetrahydro-4H-thiopyran-4-one with trimethylsilyl (B98337) chloride (Me3SiCl) in the presence of a base like triethylamine (B128534) (Et3N) produces 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran in nearly quantitative yield. researchgate.netresearchgate.net This silyl enol ether is a versatile nucleophile that can be used in various coupling reactions, such as Mukaiyama aldol additions, to introduce substituents at the C3 position of the thiopyran ring, a necessary step towards the synthesis of 3-methyl derivatives. Asymmetric variants of these reactions, often employing chiral catalysts, provide a potential route to establishing the required stereocenter for compounds like (R)-3-Methyltetrahydro-2H-thiopyran. researchgate.net
Table 2: Examples of Derivatization Reactions
| Precursor | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Tetrahydro-4H-thiopyran-4-one | Baeyer-Villiger Oxidation | Peroxyacids (e.g., mCPBA) | Thialactone (cyclic ester) | wikipedia.orgorganic-chemistry.org |
| Tetrahydro-4H-thiopyran-4-one | Silyl Enol Ether Formation | Me3SiCl, Et3N | 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran (activated intermediate) | researchgate.netresearchgate.net |
Stereochemical Investigations and Control
Enantioselectivity and Diastereoselectivity in Thiopyran Formation
The formation of the thiopyran ring with the desired (R) configuration at the C3 position, along with control of the relative stereochemistry of other substituents, is a significant challenge in the synthesis of this molecule. Achieving high levels of enantioselectivity and diastereoselectivity often involves the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of key bond-forming reactions.
For instance, in the synthesis of related complex molecules containing substituted cyclic ethers, the stereochemical outcome of ring-closing reactions is paramount. In one such case, the construction of a pentacyclic ether was achieved with high diastereoselectivity (dr > 20:1) through an mCPBA oxidation followed by in situ methylation with trimethylaluminum. nih.gov This demonstrates that the choice of reagents and reaction conditions can lead to the formation of a single stereoisomer. nih.gov The principles of achieving such high diastereoselectivity in the formation of cyclic ethers can be conceptually applied to the synthesis of thiopyrans, where the sulfur heteroatom introduces its own set of steric and electronic considerations.
Chiral Pool Synthesis Approaches to (R)-3-Methyltetrahydro-2H-thiopyran
A common and effective strategy for synthesizing enantiomerically pure compounds like (R)-3-Methyltetrahydro-2H-thiopyran is to utilize a "chiral pool" approach. This method begins with a readily available and enantiomerically pure natural product that already contains one or more of the desired stereocenters.
A relevant example of this approach can be seen in the synthesis of a model compound for the stereochemical assignment of marine polycyclic ethers. nih.gov The synthesis commenced with methyl (R)-3-hydroxybutyrate, a commercially available and enantiomerically pure starting material. nih.gov This chiral building block was then elaborated through a series of chemical transformations to set the desired stereochemistry in the final product. nih.gov This strategy effectively transfers the chirality of the starting material to the target molecule, bypassing the need for an asymmetric synthesis step to set the initial stereocenter.
The following table outlines a synthetic sequence starting from a chiral pool precursor to a key intermediate, illustrating how the initial stereocenter is preserved and utilized to induce the formation of subsequent stereocenters.
| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |
| 1 | Methyl (R)-3-hydroxybutyrate | Four-step sequence | Allylic alcohol | Standard manipulations |
| 2 | Allylic alcohol | Sharpless asymmetric epoxidation | Epoxy alcohol | Asymmetric epoxidation |
| 3 | Epoxy alcohol | AlMe₃ | 1,2-diol | Regioselective and stereospecific epoxide opening |
This table illustrates a general chiral pool approach analogous to what could be used for the synthesis of (R)-3-Methyltetrahydro-2H-thiopyran.
Stereochemical Assignments and Configurational Elucidation
The definitive determination of the absolute and relative stereochemistry of (R)-3-Methyltetrahydro-2H-thiopyran is essential. This is typically achieved through a combination of spectroscopic techniques and chemical synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments and the analysis of scalar coupling constants (³JH,H), provides valuable information about the relative configuration of substituents on the thiopyran ring. nih.gov However, for an unambiguous assignment of the absolute configuration, synthesis is often the ultimate tool. nih.gov
The synthesis of all possible diastereomers and a comparison of their analytical data (e.g., NMR spectra and chromatographic retention times) with the compound of interest is a powerful method for stereochemical assignment. nih.gov For complex molecules, the synthesis of simplified model compounds that contain the key stereogenic centers can also be a reliable method for assigning relative configurations. nih.gov The absolute configuration is often established by correlating the synthesized material to a compound of known absolute stereochemistry, frequently the chiral pool starting material. nih.gov
Conformational Analysis of R 3 Methyltetrahydro 2h Thiopyran Systems
Experimental Elucidation of Conformations
While theoretical calculations provide invaluable insights, experimental techniques are crucial for validating and refining our understanding of molecular conformations in solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. copernicus.org By analyzing chemical shifts, coupling constants, and the effects of temperature on the NMR spectrum, it is possible to determine the relative populations of different conformers and the energy barriers between them. auremn.org.brresearchgate.net
For substituted cyclohexanes and their heterocyclic analogs like thiopyrans, the coupling constants between vicinal protons are particularly informative. The magnitude of the coupling constant is related to the dihedral angle between the protons, as described by the Karplus equation. This relationship allows for the determination of the preferred conformation (axial or equatorial) of a substituent.
In the case of (R)-3-Methyltetrahydro-2H-thiopyran, NMR studies would focus on the signals of the methyl group and the protons on the thiopyran ring to deduce the equilibrium between the axial and equatorial conformers of the methyl group. The observation of time-averaged signals at room temperature that resolve into distinct signals for each conformer at low temperatures can provide quantitative data on the conformational free energy difference. copernicus.org
Analysis of Stereoelectronic Interactions in Thiopyran Rings
The conformational preferences in thiopyran rings are not solely dictated by steric hindrance but are also significantly influenced by stereoelectronic interactions. nih.gov These interactions involve the overlap of orbitals, leading to stabilization or destabilization of certain conformations.
In the context of the thiopyran ring, hyperconjugative interactions are of particular importance. researchgate.net These can involve the interaction of the lone pairs on the sulfur atom with anti-bonding orbitals of adjacent C-C or C-H bonds, or the interaction of C-H or C-C sigma bonding orbitals with adjacent anti-bonding orbitals. nih.gov
Reactivity and Derivatization Strategies for R 3 Methyltetrahydro 2h Thiopyran
Oxidation Reactions of the Thiopyran Ring (e.g., Formation of Sulfoxides and Sulfones)
The sulfur atom in the tetrahydro-2H-thiopyran ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a fundamental aspect of the chemistry of this scaffold, as the resulting sulfoxides and sulfones often exhibit distinct physical, chemical, and biological properties compared to the parent sulfide (B99878).
The oxidation can be achieved using a variety of oxidizing agents, with the extent of oxidation (to sulfoxide (B87167) or sulfone) often controlled by the choice of reagent, stoichiometry, and reaction conditions. Common oxidizing agents include hydrogen peroxide, peroxy acids (such as peracetic acid), and other peroxides. researchgate.netnih.gov
For instance, the chemoselective synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides has been demonstrated, highlighting the ability to selectively oxidize the sulfur atom even in the presence of other functional groups. researchgate.net In some cases, wet bromine has been used for the oxidation of thiopyran derivatives to sulfoxides. nih.gov The further oxidation of the sulfoxide to the corresponding sulfone can be accomplished, often by using an excess of the oxidizing agent or a stronger oxidant. nih.gov The synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfone derivatives has been readily achieved using reagents like peracetic acid. nih.gov
Table 1: Selected Reagents for the Oxidation of the Thiopyran Ring
| Oxidizing Agent | Target Product | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | nih.gov |
| Peracetic Acid | Sulfone | nih.gov |
| Wet Bromine | Sulfoxide | nih.gov |
These oxidation reactions are significant as they introduce a chiral center at the sulfur atom in the case of sulfoxides, leading to diastereomeric products. The resulting sulfoxides and sulfones have been investigated for their potential biological activities. researchgate.netresearchgate.netbohrium.com
Reduction of Functional Groups on the Thiopyran Scaffold
The derivatization of the (R)-3-methyltetrahydro-2H-thiopyran scaffold can lead to the introduction of various functional groups, which can subsequently be reduced to access a wider array of compounds. A key example is the reduction of a ketone functionality, such as in tetrahydro-4H-thiopyran-4-one, a common synthetic intermediate. nih.govsigmaaldrich.com
The carbonyl group of tetrahydro-4H-thiopyran-4-one can be reduced to a hydroxyl group, yielding the corresponding alcohol. This transformation can be accomplished using a variety of reducing agents. The choice of reducing agent can be critical for achieving high yields and, in the case of substituted thiopyranones, for controlling the stereoselectivity of the reduction.
Table 2: Common Reducing Agents for Carbonyl Groups
| Reducing Agent | Abbreviation | Functional Group Reduced |
| Sodium Borohydride | NaBH₄ | Ketones, Aldehydes |
| Lithium Aluminum Hydride | LAH | Ketones, Aldehydes, Esters, Carboxylic Acids |
| Diisobutylaluminium Hydride | DIBAL-H | Esters, Nitriles to Aldehydes |
The reduction of a ketone to an alcohol on the thiopyran ring introduces a new stereocenter, which can lead to the formation of diastereomeric products. The stereochemical outcome of the reduction can sometimes be influenced by the steric and electronic environment around the carbonyl group.
Introduction of Carbon-Heteroatom Bonds (e.g., Nitrogen, Oxygen)
Expanding the structural diversity of thiopyran derivatives often involves the introduction of additional heteroatoms, such as nitrogen and oxygen, onto the carbon framework of the ring.
The introduction of nitrogen can be achieved through various synthetic strategies. For example, derivatives of tetrahydrothiopyran (B43164) containing an imine structure have been synthesized, indicating the formation of a carbon-nitrogen double bond. researchgate.net Furthermore, ring transformation reactions can be employed to incorporate nitrogen into heterocyclic systems. While not demonstrated directly on (R)-3-methyltetrahydro-2H-thiopyran, three-component ring transformations of dinitropyridone with a ketone and an ammonia (B1221849) source have been used to synthesize nitropyridines, showcasing a strategy for C-N bond formation in a heterocyclic context. nih.gov
The introduction of oxygen, beyond the oxidation of the sulfur atom, can be accomplished through the functionalization of the thiopyran ring. For instance, the reduction of a ketone at the 4-position of the thiopyran ring, as discussed in the previous section, results in the introduction of a hydroxyl group (a C-O single bond). Further reactions of this alcohol, such as etherification, can lead to a wider range of oxygen-containing derivatives.
Functional Group Interconversions and Modifications
Functional group interconversions and modifications are essential strategies for the elaboration of the (R)-3-methyltetrahydro-2H-thiopyran scaffold. These reactions allow for the conversion of one functional group into another, enabling access to a broad spectrum of derivatives.
A notable example of a functional group interconversion on a related thiopyran system is the decarboxylation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. researchgate.netthermofisher.comchemicalbook.com Heating this β-keto ester, often in the presence of acid, leads to the loss of carbon dioxide and the formation of tetrahydro-4H-thiopyran-4-one. researchgate.net This reaction is a classic method for removing a carboxylate group that was used to facilitate a preceding cyclization reaction (e.g., a Dieckmann condensation). researchgate.netmasterorganicchemistry.com
Alkylation reactions represent another important class of modifications. While direct alkylation of (R)-3-methyltetrahydro-2H-thiopyran may be challenging, the alkylation of derivatives is a viable strategy. For instance, the alkylation of related heterocyclic systems like pyridones has been achieved using nickel/Lewis acid catalysis. nih.gov Tandem alkylation-Michael addition reactions have also been employed for the stereoselective construction of substituted tetrahydropyrans, a strategy that could be conceptually applied to thiopyran systems. acs.org
Halogenation provides another avenue for functionalization. The bromination of 3,4-dihydro-2H-thiopyran derivatives has been shown to yield bromo-substituted products. researchgate.net The position of bromination can depend on the reaction conditions and the structure of the starting material. researchgate.net Such halogenated intermediates can then be used in a variety of cross-coupling and substitution reactions to introduce further diversity.
Computational Chemistry for Thiopyran Systems
Molecular Modeling and Energy Minimization Studies
The conformational landscape of (R)-3-Methyltetrahydro-2H-thiopyran is primarily dictated by the puckering of the six-membered thiopyran ring and the orientation of the methyl substituent. The parent compound, tetrahydro-2H-thiopyran (also known as thiane), predominantly adopts a chair conformation, which is significantly more stable than other conformers like the boat or twist-boat forms. This preference is attributed to the minimization of torsional and steric strain.
For (R)-3-Methyltetrahydro-2H-thiopyran, the methyl group can occupy either an axial or an equatorial position on the chair conformer. Computational studies on analogous 3-substituted thiacyclohexanes are instrumental in understanding the energetic preferences. Energy minimization calculations, typically performed using density functional theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can quantify the energy difference between these two conformers.
Table 1: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
| Chair | B3LYP | 6-311+G(d,p) | 0.00 |
| 2,5-Twist | B3LYP | 6-311+G(d,p) | 5.84 |
| 1,4-Boat | B3LYP | 6-311+G(d,p) | 6.23 |
This table presents data for the analogous tetrahydro-2H-pyran to illustrate the typical energy differences between conformers, as specific data for (R)-3-Methyltetrahydro-2H-thiopyran was not found in the search results. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic properties and reactivity of (R)-3-Methyltetrahydro-2H-thiopyran. Methods like DFT are employed to calculate key electronic descriptors. scispace.comnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. For a saturated heterocycle like (R)-3-Methyltetrahydro-2H-thiopyran, the HOMO is likely to be localized on the sulfur atom, specifically its non-bonding lone pair of electrons. This makes the sulfur atom a primary site for electrophilic attack and oxidation. The LUMO, on the other hand, is expected to be a σ* anti-bonding orbital associated with the C-S bonds. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's susceptibility to various chemical reactions. For instance, the presence of the electron-donating methyl group at the 3-position is expected to slightly increase the energy of the HOMO compared to the unsubstituted thiane (B73995), potentially making it more susceptible to oxidation.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | χ² / (2η) |
This table outlines the formulas for calculating key reactivity descriptors from HOMO and LUMO energies. Specific values for (R)-3-Methyltetrahydro-2H-thiopyran would require dedicated DFT calculations.
Prediction of Spectroscopic Properties for Structural Confirmation
Computational methods are invaluable for predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound. researchgate.netnih.gov For (R)-3-Methyltetrahydro-2H-thiopyran, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra is of particular interest.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov The calculations would predict distinct chemical shifts for the axial and equatorial protons on each carbon atom in the chair conformation. The chemical environment of the methyl group's protons and carbon would also be predicted. The calculated spectra for both the axial and equatorial conformers of (R)-3-Methyltetrahydro-2H-thiopyran could be compared to experimental data to determine the conformational equilibrium.
Vibrational Spectroscopy: The IR and Raman spectra are determined by the vibrational modes of the molecule. cardiff.ac.uk Frequency calculations using DFT can predict the wavenumbers and intensities of the vibrational bands. chemrxiv.org For (R)-3-Methyltetrahydro-2H-thiopyran, characteristic C-H stretching and bending frequencies, as well as vibrations involving the C-S bond, would be predicted. The calculated spectra can aid in the assignment of experimental IR and Raman bands, providing a detailed fingerprint of the molecule's structure. For instance, the C-S stretching vibration in thiane derivatives typically appears in the fingerprint region of the IR spectrum.
Table 3: Predicted Spectroscopic Data Types and Computational Methods
| Spectroscopy Type | Computational Method | Predicted Parameters |
| NMR | GIAO with DFT | Chemical Shifts (δ), Coupling Constants (J) |
| IR and Raman | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹), Intensities |
This table summarizes the common computational approaches for predicting the spectroscopic properties of a molecule like (R)-3-Methyltetrahydro-2H-thiopyran.
Future Perspectives in R 3 Methyltetrahydro 2h Thiopyran Research
Emerging Synthetic Methodologies for Enhanced Stereocontrol
The efficient and stereoselective synthesis of (R)-3-Methyltetrahydro-2H-thiopyran is fundamental to unlocking its potential. While classical synthetic routes exist, emerging methodologies are focusing on improving yield, reducing reaction times, and, most importantly, achieving high levels of stereocontrol.
A particularly promising frontier is the use of photochemical continuous flow systems for thia-Diels-Alder reactions. vulcanchem.com Research has demonstrated that the photochemical generation of thioaldehydes, which then react with suitable dienes, can produce 3,6-dihydro-2H-thiopyran precursors in high yields (85–92%) within minutes. vulcanchem.com This method represents a significant improvement over traditional batch processing.
The key challenge remains the translation of this efficiency to enantioselective synthesis to isolate the (R)-enantiomer. Future methodologies will likely integrate chiral control into these advanced systems. This could be achieved through several approaches:
Chiral Catalysis: The development of novel chiral Lewis acid or organocatalysts that can effectively direct the stereochemical outcome of the [4+2] cycloaddition between the thioaldehyde and the diene.
Chiral Auxiliaries: Attaching a chiral auxiliary to the diene or the thioaldehyde precursor, which would direct the cycloaddition before being cleaved to yield the enantiomerically enriched product.
Biocatalysis: The use of engineered enzymes to catalyze the key bond-forming reactions with high stereospecificity.
These emerging strategies promise to make optically pure (R)-3-Methyltetrahydro-2H-thiopyran more accessible, thereby facilitating broader investigation into its properties and applications.
Table 1: Comparison of Synthetic Approaches for Thiopyran Core Synthesis
| Methodology | Key Features | Potential for Stereocontrol | Reference |
| Classical Dieckmann Condensation | Involves intramolecular cyclization of thio-diesters like Dimethyl 3,3'-thiobispropanoate. thieme-connect.comresearchgate.net | Requires subsequent chiral resolution or asymmetric reduction of a ketone intermediate. | thieme-connect.comresearchgate.net |
| Photochemical Flow Synthesis | Thia-Diels-Alder reaction of photochemically generated thioaldehydes. vulcanchem.com High yields and short reaction times. | High potential through the integration of chiral catalysts or auxiliaries. | vulcanchem.com |
Novel Derivatization and Functionalization Strategies
Beyond its synthesis, the strategic modification of the (R)-3-Methyltetrahydro-2H-thiopyran scaffold is crucial for tailoring its properties for specific applications. Novel derivatization strategies will focus on introducing new functional groups at various positions on the thiopyran ring.
Future research could explore several key pathways for functionalization:
Sulfur Oxidation: The sulfur atom itself is a prime target for derivatization. Selective oxidation can convert the sulfide (B99878) to a chiral sulfoxide (B87167) or an achiral sulfone. These oxidized derivatives have altered polarity, solubility, and hydrogen-bonding capabilities, and the sulfoxide introduces an additional stereocenter, which can be valuable in asymmetric synthesis and medicinal chemistry.
Ring Functionalization via Precursors: Functional groups can be introduced into the ring system during synthesis. For example, using a precursor like Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate allows for extensive chemical modification at the 3 and 4 positions before the final reduction and methylation steps. thieme-connect.comchemicalbook.com
C-H Activation: Direct, site-selective activation of C-H bonds on the saturated ring is a cutting-edge approach that could enable the introduction of functional groups without the need for pre-installed handles. This would represent a highly atom-economical method for creating a library of derivatives.
Ring-Opening Reactions: Inspired by the chemistry of related heterocycles like pyran-2-ones, which undergo ring-opening when treated with various nucleophiles, future work could investigate similar reactions for thiopyran derivatives. researchgate.net This would transform the cyclic scaffold into complex acyclic sulfur-containing molecules, significantly expanding the accessible chemical space.
Table 2: Potential Derivatization Strategies
| Strategy | Target Site | Resulting Structure | Potential Utility |
| Sulfur Oxidation | Sulfur atom | Sulfoxide, Sulfone | Modulated electronics, new stereocenter |
| Ring-Opening | C-S or C-C bonds | Acyclic thioethers/thiols | Access to complex linear structures |
| Functionalization via Precursors | C3/C4 positions | Ketones, Esters, Amides | Building blocks for complex molecules thieme-connect.com |
Advanced Applications in Chemical Biology and Materials Science
While direct applications of (R)-3-Methyltetrahydro-2H-thiopyran are still emerging, its structure suggests significant potential in advanced scientific fields. The presence of a chiral, sulfur-containing heterocyclic core is a feature found in many bioactive molecules and functional materials.
In Chemical Biology: The thiopyran scaffold is a valuable starting point for the design of novel therapeutic agents and chemical probes. researchgate.net Heterocyclic compounds are foundational to drug discovery. Future research will likely involve synthesizing libraries of (R)-3-Methyltetrahydro-2H-thiopyran derivatives to screen for biological activity. The sulfur atom can engage in unique interactions with biological targets, such as metal-containing enzymes, and its ability to act as a hydrogen bond acceptor can be critical for molecular recognition. Potential applications include the development of enzyme inhibitors, receptor modulators, and probes for studying cellular processes.
In Materials Science: The incorporation of sulfur-containing moieties into polymers and other materials can impart unique and desirable properties. The sulfur atom in the thiopyran ring can influence the refractive index, thermal stability, and metal-binding capabilities of a material. Future applications could see (R)-3-Methyltetrahydro-2H-thiopyran or its derivatives used as:
Monomers: For the synthesis of novel sulfur-containing polymers with high refractive indices, which are useful in optical applications like lenses and coatings.
Chiral Ligands: For the creation of catalysts used in asymmetric synthesis, where the defined stereochemistry of the molecule can be transferred to new products.
Functional Additives: To modify the surface properties of materials or to act as building blocks for self-assembling systems.
The exploration of these advanced applications depends heavily on the development of the efficient synthetic and derivatization strategies outlined previously.
Q & A
Q. What are the standard synthetic routes for (R)-3-Methyltetrahydro-2H-thiopyran, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves cyclization of thiol-containing precursors with chiral methyl groups. For example, tetrahydrothiopyran derivatives are synthesized via nucleophilic substitution in tetrahydrofuran (THF) under inert conditions, with triethylamine (EtN) as a base to neutralize byproducts. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization . Stereochemical control : Chiral resolution using chiral stationary phases (e.g., HPLC with cellulose-based columns) or asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) ensures enantiomeric purity. X-ray crystallography or NMR with chiral shift reagents (e.g., Eu(hfc)) validates configuration .
Q. Which spectroscopic techniques are most effective for characterizing (R)-3-Methyltetrahydro-2H-thiopyran?
- Methodological Answer :
- NMR : H and C NMR identify methyl groups and thiopyran ring protons. Nuclear Overhauser Effect (NOE) experiments confirm stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and crystal packing .
Q. What safety protocols are critical when handling (R)-3-Methyltetrahydro-2H-thiopyran?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential sulfur-containing volatile byproducts.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for CAS 1613-51-0 analogs .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of (R)-3-Methyltetrahydro-2H-thiopyran in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and reaction pathways. For example:
- Acidity Studies : Calculate pKa values of thiopyran derivatives using solvation models (e.g., PCM) .
- Table : Computed bond lengths and angles for (R)-3-Methyltetrahydro-2H-thiopyran vs. analogs:
| Parameter | (R)-Isomer | (S)-Isomer |
|---|---|---|
| C-S Bond Length (Å) | 1.82 | 1.81 |
| Dihedral Angle (°) | 35.2 | -35.1 |
Q. What experimental strategies resolve contradictions in reported catalytic activity of (R)-3-Methyltetrahydro-2H-thiopyran derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce studies with standardized conditions (solvent purity, temperature control ±0.5°C).
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
- Meta-Analysis : Compare datasets across publications to identify outliers (e.g., via Grubbs’ test) and isolate variables like catalyst loading or solvent polarity .
Q. How does the thiopyran ring’s conformation influence its biological or catalytic activity?
- Methodological Answer :
- Dynamic NMR : Measure ring-flipping kinetics in solution.
- Molecular Dynamics (MD) : Simulate ring puckering (e.g., chair vs. boat conformers) and correlate with enzymatic binding assays.
- Case Study : Substituted thiopyrans show 10x higher enzyme inhibition when the methyl group is axial due to steric complementarity .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of thiopyran derivatives?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (IC calculations).
- ANOVA with Post Hoc Tests : Compare toxicity across substituents (e.g., methyl vs. phenyl groups).
- Software : Use GraphPad Prism or R packages (e.g.,
drcfor dose-response curves) .
Q. How can researchers validate the enantiomeric excess (ee) of (R)-3-Methyltetrahydro-2H-thiopyran in asymmetric syntheses?
- Methodological Answer :
- Chiral HPLC : Use Daicel Chiralpak® columns with hexane/isopropanol mobile phases.
- Polarimetry : Measure specific rotation ([α]) and compare to literature values.
- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting .
Ethical and Reproducibility Considerations
Q. How should researchers address discrepancies in published synthetic yields for this compound?
- Methodological Answer :
Q. What frameworks ensure ethical use of computational data in predicting thiopyran toxicity?
- Methodological Answer :
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
- Transparency : Disclose software settings (e.g., DFT functional, basis set) in publications.
- Peer Review : Submit computational workflows to platforms like Jupyter Notebooks for public critique .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
